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molecular formula C10H4Cl2I3NO3 B030768 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride CAS No. 31122-75-5

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

Cat. No. B030768
M. Wt: 637.76 g/mol
InChI Key: HYGGDKPPAGGKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04307072

Procedure details

A mixture of 50 ml. of acetic anhydride and 0.1 ml. of conc. sulfuric acid was stirred at room temperature for 5 minutes. To this mixture was added 15 g. (0.025 mole) of 5-amino-2,4,6-triiodoisophthaloyl chloride in one portion and stirring was continued at room temperature for one hour. The mixture was stored overnight at 0°. Filtration furnished 16 g. of solid material. The product was recrystallized from ethyl acetate to furnish 10 g. (63%) of pure product. The compound was shown to be pure by tlc (silica plate-benzene/acetone 80/20).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.025 mol
Type
reactant
Reaction Step Three
[Compound]
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
benzene acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].S(=O)(=O)(O)O.[NH2:13][C:14]1[C:15]([I:28])=[C:16]([C:25]([Cl:27])=[O:26])[C:17]([I:24])=[C:18]([C:22]=1[I:23])[C:19]([Cl:21])=[O:20]>C1C=CC=CC=1.CC(C)=O>[C:1]([NH:13][C:14]1[C:22]([I:23])=[C:18]([C:19]([Cl:21])=[O:20])[C:17]([I:24])=[C:16]([C:15]=1[I:28])[C:25]([Cl:27])=[O:26])(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.025 mol
Type
reactant
Smiles
NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(=O)Cl)I
Step Four
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
benzene acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1.CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 50 ml
ADDITION
Type
ADDITION
Details
To this mixture was added 15 g
WAIT
Type
WAIT
Details
The mixture was stored overnight at 0°
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
furnished 16 g
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to furnish 10 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(=O)Cl)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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